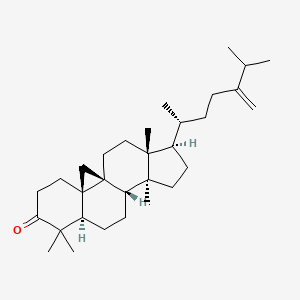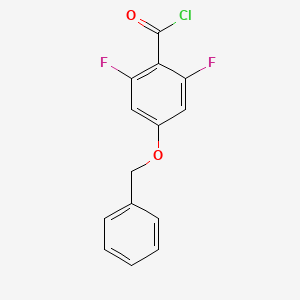
1,1'-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trichloro and fluoro groups attached to an ethane backbone, with two chlorobenzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 2,2,2-trichloro-1-fluoroethane with 4-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form. The industrial process also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro and fluoro groups to less halogenated forms or even to hydrocarbons.
Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons or partially halogenated compounds.
科学的研究の応用
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) involves its interaction with molecular targets through its reactive halogen groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular membranes, and interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent, this compound shares the trichloro and fluoro groups but lacks the chlorobenzene rings.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with similar halogenation but different structural arrangement.
Uniqueness
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both trichloro and fluoro groups along with chlorobenzene rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
1545-65-9 |
|---|---|
分子式 |
C14H8Cl5F |
分子量 |
372.5 g/mol |
IUPAC名 |
1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)-1-fluoroethyl]benzene |
InChI |
InChI=1S/C14H8Cl5F/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8H |
InChIキー |
GOOOHCXSOGHJJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


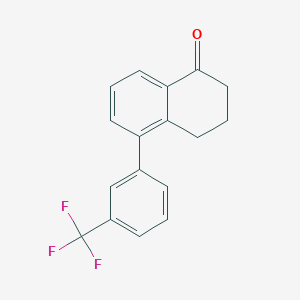

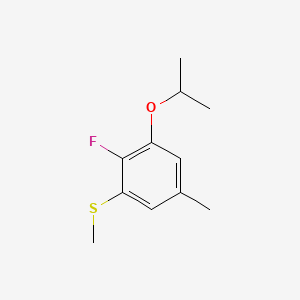
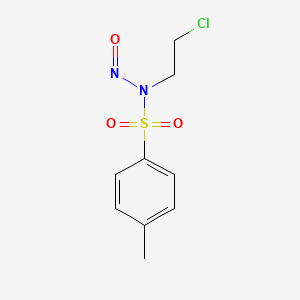
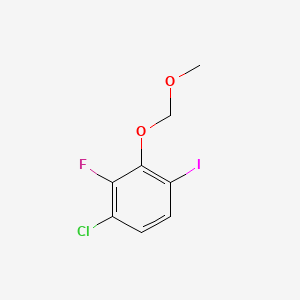
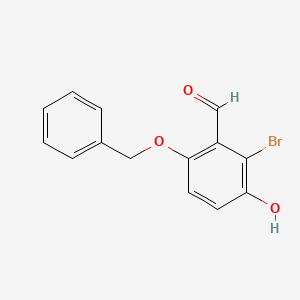



![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
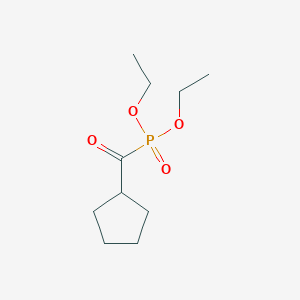
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
